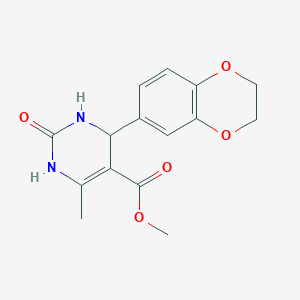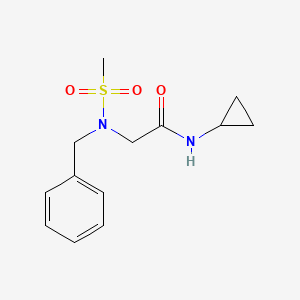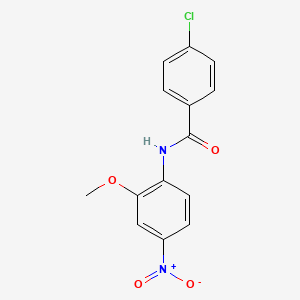
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that has been widely studied for its various applications in scientific research. It is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα) and has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and metabolic disorders. In
科学的研究の応用
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as an anti-diabetic agent.
作用機序
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is a selective agonist of the RORα receptor, which belongs to the nuclear receptor superfamily. RORα is a transcription factor that plays a key role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and immunity. This compound binds to the ligand-binding domain of RORα and induces a conformational change that allows it to recruit coactivators and activate gene transcription. The downstream effects of RORα activation by this compound are complex and multifaceted, but they ultimately lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cell type and tissue context. This compound has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells. In addition, this compound has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide for lab experiments is its selectivity for RORα, which allows for the specific modulation of RORα-dependent pathways without affecting other nuclear receptors. This compound is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of this compound on RORα may be context-dependent and may vary depending on the specific cell type and tissue context.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide. One area of interest is the development of more potent and selective RORα agonists that have improved pharmacokinetic properties and therapeutic potential. Another area of interest is the elucidation of the downstream signaling pathways and molecular mechanisms that mediate the effects of this compound on various physiological processes. Finally, the application of this compound in animal models of various diseases, including cancer, autoimmune disorders, and metabolic disorders, may provide valuable insights into its therapeutic potential and limitations.
合成法
The synthesis of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide involves the reaction of 2,5-dichloro-4-nitrobenzoic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.
特性
IUPAC Name |
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-17(2,3)11-6-4-10(5-7-11)16(22)20-14-8-13(19)15(21(23)24)9-12(14)18/h4-9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXERKLODYWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)

![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)

![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)